molecular formula C8H7N3O B1354610 1H-Pyrrolo[2,3-b]pyridine-3-carboxamide CAS No. 74420-16-9

1H-Pyrrolo[2,3-b]pyridine-3-carboxamide

Cat. No.: B1354610
CAS No.: 74420-16-9
M. Wt: 161.16 g/mol
InChI Key: CQZYCDBHEULOFD-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-3-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its potential biological activities, particularly as an inhibitor of various kinases, making it a promising candidate for therapeutic applications.

Mechanism of Action

Target of Action

1H-Pyrrolo[2,3-b]pyridine-3-carboxamide primarily targets the Fibroblast Growth Factor Receptors (FGFRs) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types . These receptors play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Mode of Action

Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . This compound inhibits this process, thereby disrupting the FGFR signaling pathway .

Biochemical Pathways

The compound affects the FGFR signaling pathway, which is involved in various biological processes. Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers . By inhibiting FGFR, the compound can potentially halt cancer initiation, progression, and resistance to cancer therapy .

Pharmacokinetics

This suggests that it could have beneficial pharmacokinetic properties, potentially improving its bioavailability .

Result of Action

In vitro studies have shown that this compound can inhibit cell proliferation and induce apoptosis in breast cancer 4T1 cells . It also significantly inhibits the migration and invasion of these cells .

Biochemical Analysis

Biochemical Properties

1H-Pyrrolo[2,3-b]pyridine-3-carboxamide plays a crucial role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). It interacts with FGFR1, FGFR2, and FGFR3, exhibiting potent inhibitory activity with IC50 values of 7, 9, and 25 nM, respectively . These interactions inhibit the FGFR signaling pathway, which is involved in cell proliferation, migration, and angiogenesis. By inhibiting these receptors, this compound can potentially halt the progression of various cancers.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In breast cancer cells (4T1), it inhibits cell proliferation and induces apoptosis . Additionally, it significantly inhibits cell migration and invasion, which are critical processes in cancer metastasis. The compound influences cell signaling pathways, including the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways, which are essential for cell growth and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the tyrosine kinase domain of FGFRs, preventing their autophosphorylation and subsequent activation of downstream signaling pathways . This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells. The compound’s low molecular weight also makes it an appealing lead compound for further optimization .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors in its long-term efficacy. Studies have shown that it maintains its inhibitory activity over extended periods, making it a viable candidate for long-term treatment regimens

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, it may cause adverse effects, including toxicity and off-target interactions. Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its activity. The compound’s metabolism can affect its bioavailability and efficacy. Understanding these pathways is essential for optimizing its use in therapeutic applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins These interactions influence its localization and accumulation, affecting its overall activity and effectiveness

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its localization can provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrolo[2,3-b]pyridine-3-carboxamide typically involves the construction of the pyrrolo[2,3-b]pyridine core followed by the introduction of the carboxamide group. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a base can yield the pyrrolo[2,3-b]pyridine core, which can then be further functionalized to introduce the carboxamide group .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrolo[2,3-b]pyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or halides under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines .

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Acts as an inhibitor of kinases, making it useful in studying signal transduction pathways.

    Medicine: Potential therapeutic agent for treating diseases such as cancer due to its kinase inhibitory activity.

    Industry: Employed in the development of new pharmaceuticals and agrochemicals

Comparison with Similar Compounds

    1H-Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with similar biological activities.

    1H-Pyrrolo[3,2-b]pyridine: Shares structural similarities and exhibits comparable kinase inhibitory properties.

Uniqueness: 1H-Pyrrolo[2,3-b]pyridine-3-carboxamide is unique due to its specific substitution pattern and the presence of the carboxamide group, which enhances its binding affinity and selectivity towards certain kinases .

Properties

IUPAC Name

1H-pyrrolo[2,3-b]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-7(12)6-4-11-8-5(6)2-1-3-10-8/h1-4H,(H2,9,12)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQZYCDBHEULOFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC=C2C(=O)N)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50505535
Record name 1H-Pyrrolo[2,3-b]pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50505535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74420-16-9
Record name 1H-Pyrrolo[2,3-b]pyridine-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74420-16-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[2,3-b]pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50505535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-pyrrolo[2,3-b]pyridine-3-carboxamide
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 3-cyano-7-azaindole (3 g, 20.98 mmol) in concentrated sulfuric acid (50 mL) was stirred at room temperature for 1 h. The solution was slowly poured into ice and basified with concentrated NH4OH. The solution was concentrated under reduced pressure to produce brown residue which was extracted with acetone (4×100 mL). The organic extracts were dried and concentrated under reduced pressure to give title compound as a brown solid (3 g, 91%); Mass Spec.; MS 162 (M+1); 1H NMR (DMSO-d6; 500 MHz) 8.44(dd,1H),8.25(dd,1H), 8.14(s,1H), 7.45(brs,1H), 7.15(dd, 1H), 6.89(brs,1H).
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91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 1H-Pyrrolo[2,3-b]pyridine-3-carboxamide derivatives interesting for anticancer therapy?

A: Research suggests that certain derivatives of this compound demonstrate promising interactions with human Aurora B kinase. [, ] This enzyme plays a crucial role in cell division, and its dysregulation is linked to cancer development. [] By inhibiting Aurora B kinase, these compounds could potentially disrupt cancer cell growth and proliferation.

Q2: How does the structure of this compound derivatives influence their activity against Aurora B kinase?

A: Computational studies utilizing molecular docking and pharmacophore modeling have provided insights into the structure-activity relationship. [, ] For instance, compound C13 (N-{(Z)-2-[4-(dimethylamino)phenyl]ethenyl}-1H-pyrrolo[2,3-b]pyridine-3-carboxamide) displayed a high binding affinity to Aurora B kinase. [, ] These studies highlight the importance of specific substituents and their spatial arrangement for potent inhibitory activity.

Q3: Beyond anticancer potential, have this compound derivatives been explored in other contexts?

A: Yes, several this compound derivatives have been identified in seized materials as novel psychoactive substances (NPS). [, ] These synthetic cannabinoids, including NNL-1, NNL-3, and 5F-AKB-48-7N, highlight the diverse applications and potential risks associated with this chemical class. [, ]

Q4: What analytical techniques have been employed to characterize and identify these compounds?

A4: Researchers have utilized a combination of advanced analytical techniques to study this compound derivatives. These include:

  • Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS): This technique enables the separation and identification of compounds based on their mass-to-charge ratio, providing structural information. []
  • Gas Chromatography-Mass Spectrometry (GC-MS): This method separates and identifies volatile compounds based on their retention time and mass spectra, offering valuable insights into their chemical structure. [, ]
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information by analyzing the magnetic properties of atomic nuclei, aiding in the identification and characterization of novel compounds. [, ]

Q5: What are the potential implications of discovering new synthetic cannabinoids like those derived from this compound?

A: The emergence of novel synthetic cannabinoids presents significant challenges for public health and forensic investigations. [, ] Their unpredictable pharmacological effects and potential for abuse necessitate continuous monitoring and development of analytical methods for detection and identification in biological and seized samples. [, ]

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